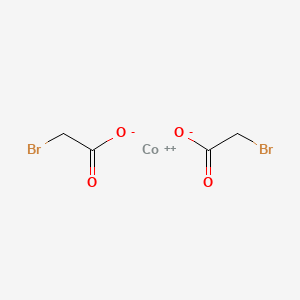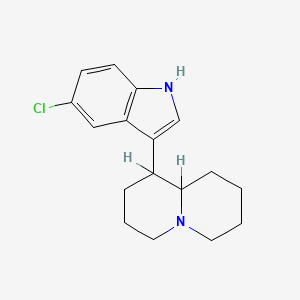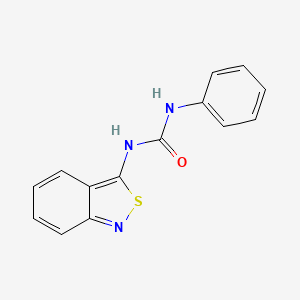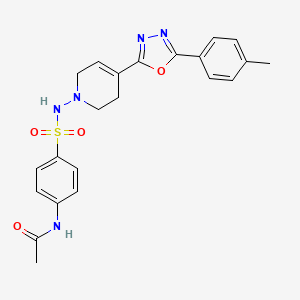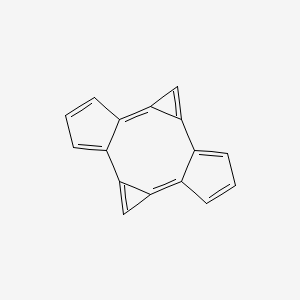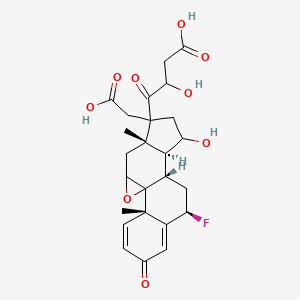
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate is a chemical compound with a complex structure that includes a naphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or other sulfonating agents. The reaction is carefully monitored to maintain the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may produce dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Aplicaciones Científicas De Investigación
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a diagnostic agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
93923-75-2 |
|---|---|
Fórmula molecular |
C11H13NaO5S |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
sodium;7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonoperoxoate |
InChI |
InChI=1S/C11H14O5S.Na/c1-15-10-4-2-8-3-5-11(7-9(8)6-10)17(13,14)16-12;/h2,4,6,11-12H,3,5,7H2,1H3;/q;+1/p-1 |
Clave InChI |
UCBOPJJPMWUHBK-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC2=C(CCC(C2)S(=O)(=O)O[O-])C=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



